molecular formula C10H12OS B7996578 1-Allylsulfanyl-2-methoxybenzene CAS No. 38477-80-4

1-Allylsulfanyl-2-methoxybenzene

Cat. No.: B7996578
CAS No.: 38477-80-4
M. Wt: 180.27 g/mol
InChI Key: ZDKFRXWHVPOLJJ-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-2-methoxybenzene is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an allylsulfanyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The allyl group is introduced via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Allylsulfanyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-allylsulfanyl-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of target molecules .

Comparison with Similar Compounds

  • 1-Allylsulfanyl-4-methoxybenzene
  • 1-Allylsulfanyl-2-ethoxybenzene
  • 1-Allylsulfanyl-2-methylbenzene

Comparison: 1-Allylsulfanyl-2-methoxybenzene is unique due to the specific positioning of the allylsulfanyl and methoxy groups on the benzene ring. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-methoxy-2-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKFRXWHVPOLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456135
Record name Benzene, 1-methoxy-2-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38477-80-4
Record name Benzene, 1-methoxy-2-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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